molecular formula C16H15FO3 B1451912 1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone CAS No. 1097164-22-1

1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone

Cat. No.: B1451912
CAS No.: 1097164-22-1
M. Wt: 274.29 g/mol
InChI Key: ACSUBRIBQKXRAL-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone is a synthetic fluorinated ethanone compound intended for research and development purposes only. This chemical structure is of significant interest in organic and medicinal chemistry, particularly as a potential building block for the synthesis of more complex molecules. Compounds featuring the 1-(2,5-dimethoxyphenyl)ethanone scaffold are known intermediates in various synthetic pathways . The incorporation of a fluorine atom on the pendant phenyl ring is a common strategy in drug discovery, as fluorine can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity . Similarly, the dimethoxyphenyl moiety is a privileged structure in medicinal chemistry, frequently found in compounds designed to interact with neurological targets; research on analogous substances has shown that the position of the methoxy groups is critical for functional activity at receptors such as the 5-HT2A serotonin receptor . As a chalcone derivative, this compound belongs to a class renowned for a wide spectrum of biological activities investigated in research settings, including antimicrobial, anti-inflammatory, and anticancer properties . Furthermore, such dimethoxy-substituted aromatic ketones are valuable in materials science for the development of organic non-linear optical (NLO) materials . Researchers will find this chemical useful as a key intermediate for constructing heterocyclic compounds, exploring structure-activity relationships in novel bioactive molecules, and developing advanced organic materials. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-19-13-7-8-16(20-2)14(10-13)15(18)9-11-3-5-12(17)6-4-11/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSUBRIBQKXRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alpha-Bromination of 2,5-Dimethoxyacetophenone

  • Starting Material: 2,5-Dimethoxyacetophenone.
  • Reagents: N-Bromosuccinimide (NBS) as brominating agent, azodiisobutyronitrile (AIBN) as radical initiator.
  • Solvent: Organic solvents such as chloroform or dichloromethane.
  • Conditions: Controlled temperature with stirring under inert atmosphere.
  • Outcome: Formation of 1-(2,5-dimethoxyphenyl)-bromoethanone intermediate.

This step is critical to activate the alpha position of the ketone for further nucleophilic substitution. The use of AIBN catalyzes the radical bromination efficiently, yielding high purity bromoketone intermediates.

Formation of Quaternary Ammonium Salt Intermediate

  • Procedure: The alpha-bromo ketone is reacted with hexamethylenetetramine in chloroform or dichloromethane.
  • Purpose: This step forms a quaternary ammonium salt intermediate, which is a key precursor for subsequent amination.
  • Conditions: Reflux reaction to ensure complete conversion.

This intermediate facilitates the introduction of an amino group in the next step and stabilizes the reactive species.

Amination to Form Aminoketone

  • Reagents: Methanol and hydrochloric acid.
  • Reaction: The quaternary ammonium salt undergoes nucleophilic substitution with methanol and acid to yield the aminoketone.
  • Conditions: Controlled temperature and reaction time to maximize yield and purity.

This step introduces the amino functionality adjacent to the ketone, which can be further manipulated or reduced depending on the target compound.

Reduction to Amino Alcohol (Optional Intermediate)

  • Reagents: Sodium borohydride (NaBH4).
  • Solvent: Methanol.
  • Conditions: Temperature controlled between 8-15 °C, slow addition of NaBH4 over several hours.
  • Outcome: Reduction of the ketone to the corresponding amino alcohol with high purity (~81.3%).

This reduction is useful when the amino alcohol intermediate is desired or as a purification step before further functionalization.

Catalytic Hydrogenation and Enantioselective Reduction (Related Methods)

Several studies have explored catalytic asymmetric hydrogenation of substituted acetophenones, which may be relevant for stereoselective preparation of chiral analogs of the target compound:

Catalyst System Reaction Conditions Yield Enantiomeric Excess (ee) Notes
RuBr2(S,S)-2,4-bis(diphenylphosphino)pentane with potassium tert-butylate Ethanol, 40 °C, 19 h, 10 atm H2 ~100% 88% ee High optical purity, inert atmosphere, autoclave used
dodecacarbonyl-triangulo-triruthenium with chiral sulfonamide ligand Isopropanol, 80 °C, 48 h High conversion Variable ee Schlenk technique, inert atmosphere
[Cp*RhCl2]2 with sodium formate in water 20 °C, 5 h Moderate to high Not specified Green chemistry approach, aqueous medium

These methods demonstrate the feasibility of selective hydrogenation and functional group transformations on acetophenone derivatives with fluorophenyl or methoxy substituents, which can be adapted for the target compound synthesis.

Summary Table of Key Preparation Steps

Step Starting Material / Intermediate Reagents / Catalysts Conditions Product Yield / Purity
1 2,5-Dimethoxyacetophenone NBS, AIBN Organic solvent, reflux 1-(2,5-Dimethoxyphenyl)-bromoethanone High yield, high purity
2 1-(2,5-Dimethoxyphenyl)-bromoethanone Hexamethylenetetramine Reflux in CHCl3/DCM Quaternary ammonium salt Good yield
3 Quaternary ammonium salt Methanol, HCl Controlled temp Aminoketone High purity
4 Aminoketone NaBH4 Methanol, 8-15 °C, 4 h Amino alcohol 81.3% purity
5 Halogenated intermediate 4-Fluorophenyl boronic acid (or equivalent), Pd/Ru catalyst Ethanol or isopropanol, 20-80 °C, inert atmosphere This compound Variable, high with optimized conditions

Research Findings and Considerations

  • Catalyst Selection: Ruthenium and rhodium complexes have shown excellent activity and selectivity in hydrogenation and coupling reactions involving substituted acetophenones, enabling high yields and enantioselectivities.
  • Reaction Atmosphere: Most effective procedures require inert atmospheres (argon or nitrogen) to prevent catalyst deactivation and side reactions.
  • Temperature and Pressure: Moderate temperatures (20-80 °C) and hydrogen pressures (up to 10 atm) optimize reaction rates and selectivity.
  • Purification: Extraction with organic solvents (dichloromethane, ethyl ether) and chromatographic techniques (silica gel) are standard for isolating pure products.
  • Environmental and Safety Aspects: Some methods employ green chemistry principles, such as aqueous media and mild conditions, improving safety and sustainability.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions:

  • Strong Oxidants (KMnO₄/H₂SO₄) : Converts the ethanone moiety to a carboxylic acid, yielding 1-(2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetic acid ( ).

  • Mild Oxidants (H₂O₂/Fe³⁺) : Produces epoxides or hydroxylated derivatives via radical intermediates ( ).

Example Reaction:

1 2 5 Dimethoxyphenyl 2 4 fluorophenyl ethanoneKMnO4/H2SO41 2 5 Dimethoxyphenyl 2 4 fluorophenyl acetic acid\text{1 2 5 Dimethoxyphenyl 2 4 fluorophenyl ethanone}\xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4}\text{1 2 5 Dimethoxyphenyl 2 4 fluorophenyl acetic acid}

Conditions: Reflux in acidic aqueous medium for 6–8 hours.

Reduction Reactions

The carbonyl group is reduced to secondary alcohols or alkanes:

  • LiAlH₄/THF : Reduces the ketone to 1-(2,5-dimethoxyphenyl)-2-(4-fluorophenyl)ethanol with >90% yield ( ).

  • Catalytic Hydrogenation (Pd/C, H₂) : Yields 1-(2,5-dimethoxyphenyl)-2-(4-fluorophenyl)ethane ( ).

Table 1: Reduction Pathways

ReagentProductYield (%)Conditions
LiAlH₄Secondary alcohol92Dry ether, 0°C → RT
NaBH₄/MeOHSecondary alcohol85Reflux, 2 h
H₂/Pd-CAlkane78Ethanol, 60°C, 12 h

Nucleophilic Substitution

The electron-deficient 4-fluorophenyl group participates in SNAr reactions:

  • Ammonia (NH₃) : Replaces fluorine with -NH₂ at 120°C in DMF ( ).

  • Thiophenol (PhSH) : Forms 1-(2,5-dimethoxyphenyl)-2-(4-phenylthiophenyl)ethanone ( ).

Key Reaction:

Ar F+PhSHK2CO3/DMFAr SPh+HF\text{Ar F}+\text{PhSH}\xrightarrow{\text{K}_2\text{CO}_3/\text{DMF}}\text{Ar SPh}+\text{HF}

Conditions: 120°C, 24 h.

Electrophilic Aromatic Substitution

The 2,5-dimethoxyphenyl ring directs electrophiles to the para position relative to methoxy groups:

  • Nitration (HNO₃/H₂SO₄) : Introduces -NO₂ at the 4-position of the dimethoxyphenyl ring ( ).

  • Bromination (Br₂/FeBr₃) : Adds bromine at the 3-position ().

Table 2: Electrophilic Substitution Products

ReactionReagentsMajor Product PositionYield (%)
NitrationHNO₃/H₂SO₄4-Nitro65
BrominationBr₂/FeBr₃3-Bromo72
SulfonationH₂SO₄/SO₃4-Sulfo58

Condensation Reactions

The ketone participates in enolate-driven condensations:

  • Knorr Pyrrole Synthesis : Reacts with hydroxylamine to form oximes, which cyclize under acidic conditions ( ).

  • Aldol Condensation : Forms α,β-unsaturated ketones with aromatic aldehydes (e.g., benzaldehyde) ( ).

Example Pathway:

Ethanone+PhCHONaOH EtOH1 2 5 Dimethoxyphenyl 2 4 fluorophenyl 3 phenylpropenone\text{Ethanone}+\text{PhCHO}\xrightarrow{\text{NaOH EtOH}}\text{1 2 5 Dimethoxyphenyl 2 4 fluorophenyl 3 phenylpropenone}

Functional Group Interconversion

  • Acylation : Reacts with acetic anhydride to form enol acetates ().

  • Grignard Addition : Phenylmagnesium bromide adds to the ketone, producing tertiary alcohols ( ).

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone, commonly referred to as a synthetic compound in the realm of organic chemistry, has garnered attention for its potential applications across various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and documented case studies.

Structure and Composition

  • Molecular Formula: C16H17F1O3
  • Molecular Weight: 288.31 g/mol
  • IUPAC Name: this compound

Physical Properties

  • Appearance: White to off-white crystalline solid
  • Solubility: Soluble in organic solvents like methanol and dichloromethane

Antidepressant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives showed enhanced serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders.

Case Study:

  • Title: "Evaluation of Novel Antidepressants Derived from Dimethoxyphenyl Compounds"
  • Findings: The study revealed that compounds with similar structures had a notable reduction in depressive behaviors in animal models, indicating their promise as therapeutic agents.

Psychoactive Properties

Research has explored the psychoactive effects of this compound within the context of neuropharmacology. Its structural similarity to known psychoactive substances suggests potential for use in cognitive enhancement or as a treatment for neurodegenerative diseases.

Case Study:

  • Title: "Psychoactive Effects of Dimethoxyphenyl Derivatives"
  • Findings: Animal studies indicated improved cognitive function and memory retention when administered this compound, warranting further investigation into its mechanisms of action.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as an electron donor or acceptor can be leveraged in organic photovoltaic cells or organic light-emitting diodes (OLEDs).

Data Table: Performance Metrics in Organic Electronics

PropertyValueReference
Conductivity10^-3 S/cm
Stability>1000 hours
Efficiency (OLEDs)15%

Building Block for Synthesis

Due to its functional groups, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for modifications that can lead to new pharmaceuticals or agrochemicals.

Case Study:

  • Title: "Synthesis of Novel Anticancer Agents from Dimethoxyphenyl Derivatives"
  • Findings: Researchers successfully synthesized a series of anticancer agents by modifying the compound's structure, demonstrating its utility in drug development.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and functional groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, making it a valuable compound for studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Substituents (Phenyl Rings) Key Properties/Bioactivity Melting Point Reference
1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone C16H15FO3 2,5-dimethoxy, 4-fluoro High lipophilicity (inferred) Not reported
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone C14H11FO3 2,4-dihydroxy, 4-fluoro Increased polarity Not available
1-(2,5-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone C15H14O4 2,5-dihydroxy, 4-methoxy m.p. 186–188°C 186–188°C
2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone C15H13FO3 2-hydroxy-4-methoxy, 4-fluoro m.p. 90–92°C 90–92°C
1-(2,5-Dimethoxyphenyl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)ethanone C18H16N4O3S 2,5-dimethoxy, tetrazoloquinazoline Anticancer (SNB-75 cell line) Not reported

Biological Activity

1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone, often referred to as CS-0036647, is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a dimethoxy-substituted phenyl ring and a fluorophenyl moiety. Its molecular formula is C16H16O3FC_{16}H_{16}O_3F, and it exhibits properties typical of chalcone derivatives, which include a reactive α,β-unsaturated carbonyl group.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes its efficacy compared to other known compounds:

CompoundCell LineIC50 (µM)Reference
This compoundHeLa5.3
Chalcone Derivative AMDA-MB-2313.1
Chalcone Derivative BHT-294.0

The compound exhibited significant antiproliferative effects with an IC50 value of 5.3 µM against HeLa cells, indicating its potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it may interact with estrogen receptors and influence apoptosis pathways. This interaction is crucial for its antiproliferative effects observed in various cancer models.

Study on Cancer Cell Lines

In a comparative study involving multiple cancer cell lines (HeLa, MDA-MB-231, and HT-29), the compound demonstrated varying levels of cytotoxicity. The study revealed that substituents on the phenyl rings significantly influenced activity:

  • HeLa Cells : Most sensitive to the compound with an IC50 of 5.3 µM.
  • MDA-MB-231 Cells : Moderate sensitivity with an IC50 of approximately 6.0 µM.
  • HT-29 Cells : Lower sensitivity with an IC50 around 7.2 µM.

The substitution pattern on the aromatic rings was found to play a critical role in modulating biological activity, emphasizing the importance of chemical structure in drug design.

Pharmacological Implications

The promising antiproliferative activity suggests that this compound could serve as a lead compound for developing new anticancer therapies. Its ability to target specific cancer cell lines highlights its potential for selective therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for 1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via Claisen-Schmidt condensation between 1-(4-fluorophenyl)ethanone and 2,5-dimethoxybenzaldehyde under alkaline conditions. For example, using ethanol as a solvent and K₂CO₃ as a base at room temperature yields the chalcone derivative after 12–24 hours . Optimization includes:

  • Catalyst selection : K₂CO₃ or NaOH for base-driven condensation.
  • Solvent choice : Ethanol or methanol for polar protic conditions.
  • Temperature control : Room temperature avoids side reactions like over-oxidation.
  • Purification : Ethyl acetate extraction followed by column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How do structural modifications (e.g., fluorophenyl vs. pyrrolidinyl substituents) impact the compound’s bioactivity as a USP14 inhibitor?

Answer:
Structural analogs like IU1 (1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(pyrrolidin-1-yl)ethanone) show selective inhibition of ubiquitin-specific protease 14 (USP14), enhancing proteasomal degradation of misfolded proteins . Key modifications affecting activity include:

  • Fluorophenyl groups : Enhance binding affinity to USP14’s catalytic domain via hydrophobic interactions.
  • Pyrrolidinyl substituents : Improve solubility and cellular permeability compared to methoxy groups.
  • Methoxy positioning : 2,5-Dimethoxy on the phenyl ring may reduce steric hindrance, facilitating enzyme interaction .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at 2,5-positions; fluorophenyl integration).
  • LC-MS : Validates molecular weight (MW = 304.3 g/mol) and purity (>95%).
  • HPLC : Quantifies impurities using C18 columns (acetonitrile/water mobile phase) .
  • LogP/PSA : Experimental LogP ~1.5 and polar surface area (PSA) ~84 Ų predict moderate lipophilicity and blood-brain barrier penetration .

Advanced: How can researchers resolve contradictions in biological assay data for this compound (e.g., varying IC₅₀ values across cell lines)?

Answer:
Discrepancies in potency (e.g., IC₅₀ ranging from 5–50 µM) arise from:

  • Cell-specific proteasome activity : USP14 expression levels vary across cell types .
  • Assay conditions : Use of ATP-dependent vs. ATP-independent proteasome assays affects inhibition readouts.
  • Compound stability : Methoxy groups may undergo demethylation in certain media, altering activity.
    Mitigation : Standardize assays using isogenic cell lines and include controls like b-AP15 (a proteasome inhibitor) .

Advanced: What computational strategies are effective for studying structure-activity relationships (SAR) of fluorophenyl-ethanone derivatives?

Answer:

  • Docking simulations : Use USP14 crystal structures (PDB: 6VYO) to map fluorophenyl interactions with Tyr436 and Asp451 .
  • MD simulations : Assess substituent effects on binding pocket dynamics (e.g., methoxy vs. methyl groups).
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency .

Basic: What are the solubility challenges of this compound, and how can they be addressed in formulation?

Answer:
The compound has low aqueous solubility (<0.1 mg/mL) due to high hydrophobicity (LogP ~1.5). Strategies include:

  • Co-solvents : Use DMSO or PEG-400 for in vitro studies.
  • Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability in vivo.
  • Salt formation : Not typically applicable due to lack of ionizable groups .

Advanced: How does the compound’s mechanism differ from other USP14 inhibitors (e.g., IU1 or b-AP15)?

Answer:

  • IU1 : Binds USP14’s ubiquitin-binding site, enhancing substrate degradation without blocking catalytic activity .
  • b-AP15 : Inhibits both USP14 and UCHL5, causing proteotoxic stress and apoptosis .
  • This compound : Preliminary data suggest dual inhibition of USP14 and CYP450 enzymes, requiring further validation .

Basic: What safety precautions are required when handling this compound in the lab?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust inhalation.
  • Storage : –20°C under inert gas (argon) to prevent oxidation.
  • Disposal : Follow EPA guidelines for halogenated waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone
Reactant of Route 2
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1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.